Ethyl 3-diethylphosphorylpropanoate
Overview
Description
Ethyl 3-diethylphosphorylpropanoate is an organic compound with the molecular formula C8H17O5P. It is a member of the class of esters and is characterized by the presence of a phosphoryl group attached to a propanoate backbone. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-diethylphosphorylpropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate alkyl halide. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-diethylphosphorylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl 3-diethylphosphorylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for phosphoryl transfer reactions.
Medicine: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-diethylphosphorylpropanoate involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can be transferred to various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in enzymatic processes where phosphoryl transfer is a key step .
Comparison with Similar Compounds
Ethyl 3,3-diethoxypropanoate: Similar ester structure but lacks the phosphoryl group.
Triethyl phosphonoacetate: Contains a phosphonoacetate group, used in similar synthetic applications.
Uniqueness: Ethyl 3-diethylphosphorylpropanoate is unique due to its combination of an ester and a phosphoryl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-diethylphosphorylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O3P/c1-4-12-9(10)7-8-13(11,5-2)6-3/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBFRFVFAIVGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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